molecular formula C7H8ClN3 B1501197 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1196157-06-8

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B1501197
CAS No.: 1196157-06-8
M. Wt: 169.61 g/mol
InChI Key: NJOMQJJBIYKCLG-UHFFFAOYSA-N
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Description

Fundamental Chemical Characteristics

Molecular Structure and Properties

Basic Structure and IUPAC Nomenclature

The compound 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is formally identified by its Chemical Abstracts Service number 1196157-06-8. The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which clearly describes its structural features including the chlorine substitution at the 4-position and the tetrahydro nature of the pyrido ring system.

The molecular formula of this compound is C₇H₈ClN₃, indicating the presence of seven carbon atoms, eight hydrogen atoms, one chlorine atom, and three nitrogen atoms. This formula represents a bicyclic framework consisting of two fused rings: one pyridine ring and one pyrimidine ring. The compound belongs to the category of heterocyclic compounds due to its cyclic structure containing nitrogen atoms.

The Simplified Molecular-Input Line-Entry System representation for this compound is ClC1=C2C(CNCC2)=NC=N1, which provides a linear notation describing the molecular structure and connectivity. The MDL number assigned to this compound is MFCD10699257, serving as an additional identifier in chemical databases.

Physical Properties and Characteristics

The molecular weight of this compound is 169.61 grams per mole. This relatively modest molecular weight reflects the compact bicyclic structure with minimal substituents beyond the essential chlorine atom. The compound exists as a solid under standard conditions, with specific storage requirements that include maintaining it in a dark place under an inert atmosphere at temperatures between 2-8 degrees Celsius.

The bicyclic framework of the compound creates a rigid molecular architecture that influences its physical and chemical behavior. The presence of the chlorine atom at the 4-position introduces both steric and electronic effects that significantly impact the compound's reactivity and biological activity. The tetrahydro nature of the pyrido ring portion indicates partial saturation of this ring system, which affects the overall planarity and electronic distribution within the molecule.

The compound exhibits characteristic heterocyclic properties due to the presence of three nitrogen atoms strategically positioned within the bicyclic framework. These nitrogen atoms contribute to the compound's potential for hydrogen bonding interactions and its ability to participate in various chemical reactions. The specific positioning of these heteroatoms within the ring system creates distinct electronic environments that influence the compound's chemical behavior.

Spectroscopic Identification Parameters

While specific spectroscopic data for this compound was not extensively detailed in the available sources, the structural characteristics of the compound provide important insights into its expected spectroscopic behavior. The presence of the chlorine substituent and the heterocyclic nitrogen atoms creates distinctive spectroscopic signatures that are essential for compound identification and characterization.

The bicyclic structure with alternating saturated and unsaturated regions would be expected to produce characteristic patterns in Nuclear Magnetic Resonance spectroscopy. The tetrahydro portion of the molecule would contribute aliphatic proton signals, while the pyrimidine ring would generate aromatic-type signals. The chlorine substitution would influence the chemical shifts of nearby protons through both inductive and resonance effects.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the carbon-nitrogen stretches within the heterocyclic framework, as well as carbon-hydrogen stretches from both the saturated and unsaturated portions of the molecule. The carbon-chlorine bond would contribute a distinctive absorption in the fingerprint region of the infrared spectrum, providing a reliable marker for compound identification.

Mass spectrometry would provide definitive molecular weight confirmation at 169.61 atomic mass units, with characteristic fragmentation patterns reflecting the loss of the chlorine atom and potential ring opening reactions. The specific isotope pattern would be influenced by the presence of chlorine, which exists in two stable isotopes with different masses, creating a characteristic doublet pattern in the molecular ion region.

Properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOMQJJBIYKCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671978
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-06-8
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antiviral activities. Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exerts its effects depends on its specific derivatives and applications. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by binding to their active sites and modulating their activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines, such as 7-substituted-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine, replace the pyridine ring with a thiophene moiety. This substitution introduces sulfur-based electronic effects, altering solubility and binding affinity. For example, chlorination of thieno-pyrimidines yields intermediates for antitumor agents, but their biological profiles differ due to the thiophene’s larger van der Waals radius compared to pyridine .

Compound Core Structure Key Substituent Biological Activity
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Pyridine-Pyrimidine Cl at C4 Kinase inhibition, GPCR modulation
Thieno[2,3-d]pyrimidine Thiophene-Pyrimidine Cl at C4 Anticancer, antimicrobial

Pyrido[4,3-d]pyrimidine Isomers

Pyrido[4,3-d]pyrimidines differ in the fusion position of the pyridine and pyrimidine rings. For instance, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives are used as GPR119 modulators (EC₅₀ = 50 nM–14 µM). The shifted fusion alters the spatial orientation of substituents, impacting target selectivity. Notably, 4-chloro derivatives in this series show reduced metabolic stability compared to pyrido[3,4-d] analogs .

Substituted Pyrido[3,4-d]pyrimidines

Modifications at the 4-position of the pyrido[3,4-d]pyrimidine scaffold significantly influence potency and selectivity:

  • 4-Methoxy Analogs : Replacing chlorine with methoxy (e.g., 4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine) reduces electrophilicity, often diminishing kinase inhibition but improving solubility .
  • 4-Trifluoromethyl Derivatives : Compounds like 4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exhibit enhanced lipophilicity and metabolic resistance, making them candidates for CNS-targeted therapies .
  • 7-Substituted Derivatives: Introducing groups like benzyl or acyl at the 7-position (e.g., ZH-5, ZH-7) improves kinase inhibition. For example, ZH-5 (2-cyanoacetyl substituent) achieves an IC₅₀ of 11.34 nM against ATR kinase, outperforming the parent 4-chloro compound .

Kinase Inhibition

The 4-chloro scaffold serves as a template for selective kinase inhibitors:

  • ERK2 Inhibitors: Derivatives like ZH-12 (IC₅₀ = 6.81 nM) demonstrate nanomolar potency by mimicking ATP’s adenine binding pocket. The chloro group facilitates halogen bonding with ERK2’s hinge region .
  • Axl/Mer Inhibitors : Selective Axl inhibitors (e.g., compound 1 from ) avoid off-target toxicity seen in dual inhibitors. The chloro group’s electronegativity is critical for maintaining Axl selectivity over Mer .

GPCR Modulation

In GPR119 agonists, 4-chloro-pyrido[3,4-d]pyrimidines exhibit moderate activity (EC₅₀ ~50 nM–14 µM). Structural optimization at the 7-position (e.g., cycloalkyl groups) enhances potency, though metabolic stability remains a challenge .

Key Research Findings

Compound Modification Target Activity (IC₅₀/EC₅₀) Reference
This compound None (parent compound) ATR kinase IC₅₀ = 53.26 nM
ZH-5 2-Cyanoacetyl at C7 ATR kinase IC₅₀ = 11.34 nM
4-Methoxy analog OMe at C4 Solubility LogP = 1.2
GPR119 Modulators Cycloalkyl at C7 GPR119 EC₅₀ = 50 nM–14 µM

Biological Activity

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound hydrochloride
  • Molecular Formula : C₇H₉ClN₃
  • Molecular Weight : 169.61 g/mol
  • CAS Number : 2006277-76-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes.

  • Antitumor Activity : Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antitumor properties. The mechanism often involves the inhibition of tyrosine kinases and other signaling pathways critical for cancer cell proliferation and survival .
  • Enzyme Inhibition : This compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. Inhibition of DHFR can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .
  • Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity against a range of pathogens. The exact mechanisms are still under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of tumor cell proliferation
Enzyme InhibitionInhibition of DHFR
AntimicrobialActivity against various pathogens

Case Studies

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of several pyrido[2,3-d]pyrimidine derivatives. Among them, this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity .
  • Inhibition Studies : Another research article highlighted the compound's role in inhibiting DHFR activity in vitro. The results demonstrated that the compound could effectively reduce enzyme activity at micromolar concentrations, suggesting potential as a chemotherapeutic agent when used in combination with existing drugs .
  • Microbial Resistance : A recent investigation assessed the antimicrobial properties of this compound against resistant strains of bacteria. The findings indicated promising results against Staphylococcus aureus and Escherichia coli, showcasing its potential as an alternative treatment option in antibiotic-resistant infections .

Preparation Methods

Cyclization via Condensation Reactions

One common route involves the condensation of appropriate amino-pyridine derivatives with carbonyl or nitrile compounds, followed by cyclization:

  • Step 1: Preparation of a substituted pyridine precursor with amino functionalities.
  • Step 2: Condensation with a suitable carbonyl compound or equivalent to form an intermediate.
  • Step 3: Cyclization under acidic or basic conditions to form the fused pyrido[3,4-d]pyrimidine ring.
  • Step 4: Introduction of the chlorine atom at the 4-position, often via chlorination reagents or by using chlorinated precursors.

This method is supported by patent literature describing the preparation of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, which includes 4-chloro substitution.

Industrial Scale Synthesis

Industrial production typically involves:

Related Synthetic Examples from Analogous Compounds

While direct literature on this compound is limited, synthesis of closely related compounds such as 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine provides insight:

  • This compound is synthesized by constructing the pyrido-pyrimidine core through cyclization of precursors containing methylthio and chloro substituents.
  • Reaction conditions include strong bases or acids and sometimes catalysts to promote ring closure.
  • The process involves multi-step reactions starting from substituted pyridine and pyrimidine ring precursors.

Synthetic Strategies Involving Thiophene Analogues

In related fused heterocyclic systems such as tetrahydrothienopyridopyrimidines, synthesis employs:

Though these methods are for sulfur-containing analogues, they demonstrate the complexity and multi-step nature of preparing fused heterocyclic systems similar to tetrahydropyridopyrimidines.

Data Table: Summary of Preparation Methods

Method/Step Description Reaction Conditions Key Reagents/Intermediates Notes
Cyclization of amino-pyridine Formation of fused ring via condensation and cyclization Strong base or acid, catalyst sometimes used Amino-pyridine derivatives, carbonyl compounds Multi-step; requires careful control
Chlorination Introduction of chlorine at 4-position Chlorinating agents or chlorinated precursors Chlorine source (e.g., POCl3, SOCl2) Can be done before or after ring closure
Industrial scale synthesis Large-scale, optimized reaction Controlled temperature, continuous flow Scaled reagents, automated reactors Focus on yield, purity, and reproducibility
Analogous methylthio derivative Multi-step synthesis with methylthio group Strong bases/acids, cyclization Methylthio-substituted precursors Provides insight into similar synthetic routes
Thiophene analogue synthesis Base-catalyzed condensation and cyclization (Gewald) Base catalyst, elemental sulfur Ketones, α-ketonitriles, sulfur Relevant for fused heterocyclic ring systems

Research Findings and Notes

  • The preparation of this compound is closely linked to the synthesis of its ring homologues and derivatives, often explored in medicinal chemistry patents.
  • The synthetic routes require precise control of reaction conditions to achieve the desired regioselectivity and substitution pattern.
  • Industrial methods emphasize scalability and purity, employing continuous flow and automated systems for efficiency.
  • Analogous compounds with sulfur or methylthio substituents provide useful synthetic models, illustrating the importance of multi-step cyclizations and functional group manipulations.
  • Characterization of intermediates and final products typically involves FTIR, NMR, and mass spectrometry to confirm structure and purity.

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?

The compound is typically synthesized via cyclization reactions or nucleophilic substitution. For example, brominated intermediates (e.g., 6-bromomethyl derivatives) can react with thiourea or cyanamide under reflux conditions in ethanol to form the pyrimidine core . Key steps include controlling reaction temperatures (70–90°C) and using catalysts like aluminum amalgam for reductions . Purity is enhanced through recrystallization or column chromatography with ethyl acetate/hexane mixtures .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the tetrahydropyrido ring (δ 2.5–3.5 ppm for CH₂ groups) and chlorine substituent (δ 7.2–7.8 ppm for aromatic protons) .
  • Mass spectrometry : Verify the molecular ion peak at m/z 224.71 (C₁₀H₉ClN₂S) .
  • Melting point analysis : Compare observed values (e.g., 95–96°C) with literature data to assess purity .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, as hydrolysis of the chloro substituent can occur. Stability tests indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations reveal that the chlorine atom at position 4 is highly electrophilic, making it susceptible to Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize reaction parameters using:

  • Ligand selection : BINAP or Xantphos enhances palladium catalyst efficiency.
  • Solvent effects : Dimethylacetamide (DMA) improves yields compared to THF due to better solvation of intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from impurities or stereochemical variations. Mitigation approaches include:

  • HPLC-MS purity validation : Ensure >98% purity to exclude confounding byproducts.
  • Enantiomeric resolution : Use chiral columns (e.g., Chiralpak® IA) to isolate active stereoisomers, as R- and S-configurations exhibit differing binding affinities to kinase targets .

Q. How does the compound’s tautomeric behavior influence its interaction with biological targets?

The pyrido[3,4-d]pyrimidine core undergoes keto-enol tautomerism, altering hydrogen-bonding patterns. Molecular docking studies (e.g., AutoDock Vina) show that the keto form preferentially binds ATP pockets in kinases (ΔG = −9.2 kcal/mol), while the enol form interacts with DNA gyrase (ΔG = −7.8 kcal/mol) .

Q. What are the mechanistic pathways for byproduct formation during halogen displacement reactions?

Common byproducts include des-chloro derivatives (via hydrolysis) and dimerized species. Kinetic studies suggest:

  • Hydrolysis : Accelerated under basic conditions (pH >10) due to nucleophilic attack by hydroxide ions.
  • Dimerization : Occurs at high concentrations (>0.5 M) via radical intermediates, detectable by ESR spectroscopy .

Q. How can isotopic labeling (e.g., ¹³C, ²H) track metabolic pathways in pharmacokinetic studies?

Synthesize deuterated analogs (e.g., 4-chloro-5,6,7,8-tetradeutero derivatives) using D₂O/NaBD₄ reduction. LC-MS/MS analysis of rat plasma shows a half-life (t₁/₂) of 4.2 hours and primary metabolites via CYP3A4-mediated oxidation .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to map yield vs. temperature/pH relationships .
  • Data Reproducibility : Adhere to QbD (Quality by Design) principles for reaction scaling .
  • Safety Protocols : Handle chloro intermediates in fume hoods with nitrile gloves; LD₅₀ (oral, rat) = 320 mg/kg .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

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